1-Ethynyl-5-fluoro-2-isobutoxy-3-methylbenzene
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Overview
Description
1-Ethynyl-5-fluoro-2-isobutoxy-3-methylbenzene is an aromatic compound with a unique structure that includes an ethynyl group, a fluorine atom, an isobutoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-5-fluoro-2-isobutoxy-3-methylbenzene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and can be performed in aqueous or organic solvents.
Sonogashira Coupling: This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned coupling reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-5-fluoro-2-isobutoxy-3-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives of the compound.
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation and Reduction: Products include carbonyl compounds and alkanes.
Scientific Research Applications
1-Ethynyl-5-fluoro-2-isobutoxy-3-methylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique properties.
Pharmaceutical Research: It may be investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Ethynyl-5-fluoro-2-isobutoxy-3-methylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the fluorine atom can influence the compound’s reactivity and stability . The isobutoxy and methyl groups can affect the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
1-Ethynyl-5-fluoro-2-isobutoxy-3-methylbenzene can be compared with similar compounds such as:
1-Ethynyl-2-fluoro-3-methylbenzene: Lacks the isobutoxy group, which may affect its reactivity and applications.
1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene: Contains a methoxy group instead of an isobutoxy group, which can influence its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and physical properties .
Properties
IUPAC Name |
1-ethynyl-5-fluoro-3-methyl-2-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-5-11-7-12(14)6-10(4)13(11)15-8-9(2)3/h1,6-7,9H,8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCJDVYULMYGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)C)C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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